molecular formula C6H13ClFN B12277552 1-(3-Fluorocyclobutyl)ethanamine;hydrochloride

1-(3-Fluorocyclobutyl)ethanamine;hydrochloride

Cat. No.: B12277552
M. Wt: 153.62 g/mol
InChI Key: HPTAPENPIDZSGQ-UHFFFAOYSA-N
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Description

1-(3-Fluorocyclobutyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C6H13ClFN. It is a derivative of ethanamine, where a fluorocyclobutyl group is attached to the ethanamine backbone.

Preparation Methods

The synthesis of 1-(3-Fluorocyclobutyl)ethanamine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-fluorocyclobutanone with ethanamine in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like crystallization and chromatography to achieve high-purity products .

Chemical Reactions Analysis

1-(3-Fluorocyclobutyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the desired reaction pathway .

Scientific Research Applications

1-(3-Fluorocyclobutyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorocyclobutyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorocyclobutyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or activation of specific receptors .

Comparison with Similar Compounds

1-(3-Fluorocyclobutyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorination pattern, which can influence its stability, reactivity, and biological activity compared to other fluorinated analogs .

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

1-(3-fluorocyclobutyl)ethanamine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c1-4(8)5-2-6(7)3-5;/h4-6H,2-3,8H2,1H3;1H

InChI Key

HPTAPENPIDZSGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1)F)N.Cl

Origin of Product

United States

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